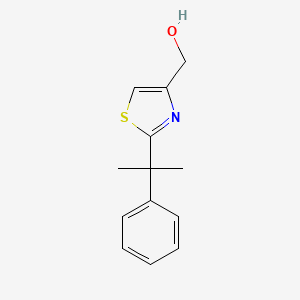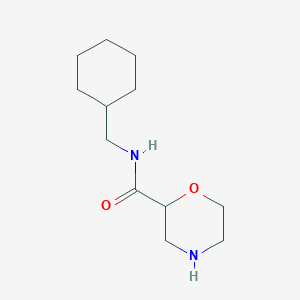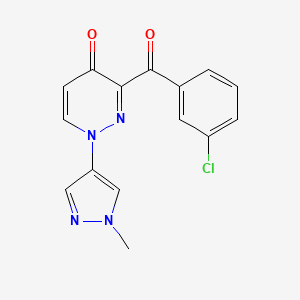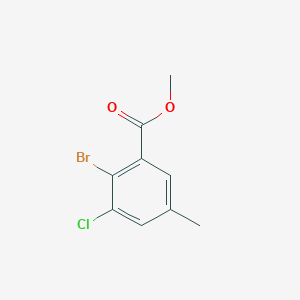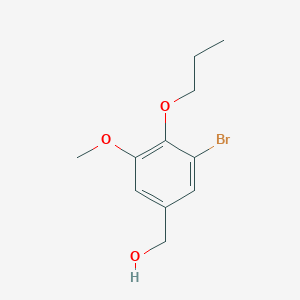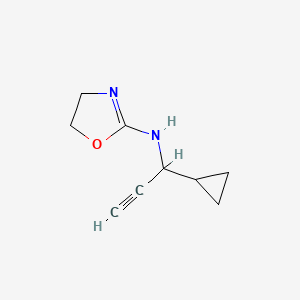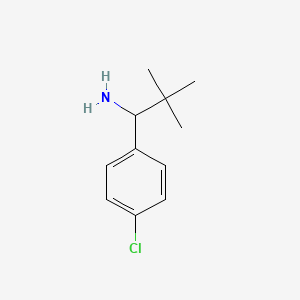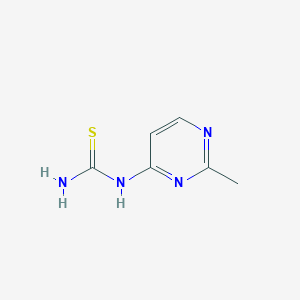
(2-Methylpyrimidin-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpyrimidin-4-yl)thiourea is a chemical compound belonging to the class of thioureas, which are characterized by the presence of a thiourea group (NH2-CS-NH2) attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds that play a crucial role in biological systems, such as nucleic acids (uracil, thymine, and cytosine) and vitamin B1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrimidin-4-yl)thiourea typically involves the reaction of 2-methylpyrimidin-4-amine with thiourea under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and the use of a suitable solvent like ethanol or methanol is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Methylpyrimidin-4-yl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Pyrimidine-2-carboxylic acid can be formed by oxidizing the 2-methyl group.
Reduction: Reduced derivatives of the compound may be obtained depending on the specific conditions used.
Substitution: Halogenated derivatives of the compound can be synthesized through substitution reactions.
Scientific Research Applications
(2-Methylpyrimidin-4-yl)thiourea has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug design and development, particularly in the context of cancer therapy and other therapeutic areas.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
(2-Methylpyrimidin-4-yl)thiourea is similar to other thiourea derivatives, such as 1-(4-Methylpyridin-2-yl)thiourea and N-(4-methylpyrimidin-2-yl)thiourea. These compounds share structural similarities but may differ in their biological activity and applications
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)thiourea
N-(4-methylpyrimidin-2-yl)thiourea
Other substituted pyrimidines and thioureas
Properties
Molecular Formula |
C6H8N4S |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
(2-methylpyrimidin-4-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c1-4-8-3-2-5(9-4)10-6(7)11/h2-3H,1H3,(H3,7,8,9,10,11) |
InChI Key |
JTXNVYDAUKNOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
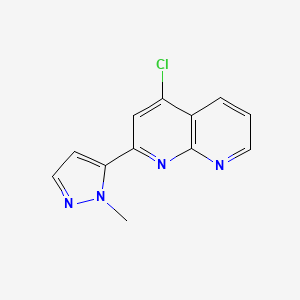
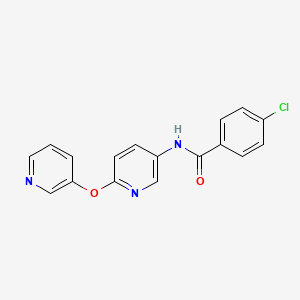
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
